molecular formula C19H32O3 B105965 5alpha-Androstane-3alpha,7alpha,17beta-triol CAS No. 19316-58-6

5alpha-Androstane-3alpha,7alpha,17beta-triol

Cat. No. B105965
CAS RN: 19316-58-6
M. Wt: 308.5 g/mol
InChI Key: UFGLFVVFQFFPSV-FCSTYLMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Androstane-3alpha,7alpha,17beta-triol is a steroid hormone that is synthesized in the adrenal gland and has been found to have various biochemical and physiological effects. This hormone is a metabolite of dehydroepiandrosterone (DHEA) and has been studied extensively for its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 5alpha-Androstane-3alpha,7alpha,17beta-triol is complex and involves various pathways. It has been found to interact with various receptors, including the androgen receptor, estrogen receptor, and glucocorticoid receptor. It also has an inhibitory effect on the enzyme aromatase, which is responsible for the conversion of testosterone to estrogen. This hormone has also been found to modulate various signaling pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway.

Biochemical And Physiological Effects

5alpha-Androstane-3alpha,7alpha,17beta-triol has various biochemical and physiological effects. It has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. It also has a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases. This hormone has also been found to have an anti-cancer effect and can inhibit the growth of various cancer cells.

Advantages And Limitations For Lab Experiments

5alpha-Androstane-3alpha,7alpha,17beta-triol has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. It is also readily available and can be synthesized in the lab. However, one limitation is that it may have different effects in different cell types and may not be effective in all cases. It is also important to note that the effects of this hormone may be influenced by other factors, such as age and sex.

Future Directions

There are several future directions for the study of 5alpha-Androstane-3alpha,7alpha,17beta-triol. One area of research is the potential use of this hormone in the treatment of neurodegenerative diseases. Another area of research is the development of novel therapies for cancer using 5alpha-Androstane-3alpha,7alpha,17beta-triol. Additionally, further research is needed to fully understand the mechanism of action of this hormone and its potential therapeutic applications.

Synthesis Methods

The synthesis of 5alpha-Androstane-3alpha,7alpha,17beta-triol involves the conversion of 5alpha-Androstane-3alpha,7alpha,17beta-triol into 7alpha-hydroxy-5alpha-Androstane-3alpha,7alpha,17beta-triol, which is then further converted into 5alpha-Androstane-3alpha,7alpha,17beta-triol by the action of 17beta-hydroxysteroid dehydrogenase type 5 (17beta-HSD5). This process occurs in the adrenal gland and is regulated by various enzymes and cofactors.

Scientific Research Applications

5alpha-Androstane-3alpha,7alpha,17beta-triol has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, neuroprotective, and anti-cancer properties. Research has shown that this hormone can inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells. It has also been found to have a protective effect on the brain and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

19316-58-6

Product Name

5alpha-Androstane-3alpha,7alpha,17beta-triol

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

(3R,5R,7R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,17-triol

InChI

InChI=1S/C19H32O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h11-17,20-22H,3-10H2,1-2H3/t11-,12-,13+,14+,15-,16+,17+,18+,19+/m1/s1

InChI Key

UFGLFVVFQFFPSV-FCSTYLMUSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O

SMILES

CC12CCC3C(C1CCC2O)C(CC4C3(CCC(C4)O)C)O

Canonical SMILES

CC12CCC3C(C1CCC2O)C(CC4C3(CCC(C4)O)C)O

Origin of Product

United States

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